molecular formula C8H15NO3 B1295562 4-(tert-Butylamino)-4-oxobutanoic acid CAS No. 6622-06-6

4-(tert-Butylamino)-4-oxobutanoic acid

Cat. No. B1295562
CAS RN: 6622-06-6
M. Wt: 173.21 g/mol
InChI Key: PDGXYMRZBNNOTC-UHFFFAOYSA-N
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Description

The compound "4-(tert-Butylamino)-4-oxobutanoic acid" is a chemical entity that appears to be related to a family of compounds that are synthesized for various applications, including drug discovery and the development of biologically active substances. The papers provided discuss the synthesis and properties of closely related compounds, which can offer insights into the characteristics of "4-(tert-Butylamino)-4-oxobutanoic acid" .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic molecules. For instance, the synthesis of a constrained peptidomimetic from pyroglutamic acid involves cleavage, Michael addition, and hydrogenolysis steps to produce a fused ring system suitable for solid-phase synthesis . Another synthesis approach for a chiral intermediate of sitagliptin starts from L-aspartic acid and involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category is often complex, featuring multiple functional groups and chiral centers. The synthesis of diastereomers of azabicycloalkane amino acids, for example, results in rigid dipeptide mimetics that are useful for structure-activity studies . The presence of tert-butoxycarbonyl groups is a common theme, which is used for protection during synthesis and later removed or modified .

Chemical Reactions Analysis

Chemical reactions involving these compounds are diverse and include cyclizations, enantioselective three-component reactions, and interactions with amines. Silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoate can lead to the formation of hydroxypyrone or pulvinone depending on the conditions . Enantioselective reactions of tert-butyl diazoacetate with arylamines and imines produce α,β-bis(arylamino) acid derivatives . Additionally, aroylpyruvic acids can react with tert-butylamine to form 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids with antimicrobial and analgesic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the synthesized 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids are described as colorless crystalline substances with varying solubility in organic solvents and water . The presence of tert-butyl groups and other bulky substituents can affect the solubility and reactivity of these molecules. The chiral centers also play a crucial role in the biological activity and selectivity of the compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chiral Intermediates : 4-(tert-Butylamino)-4-oxobutanoic acid is used as a key intermediate in the synthesis of various compounds. For example, it plays a crucial role in the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, an anti-diabetic drug (Zhang Xingxian, 2012).

Applications in Organic Chemistry

  • Development of Novel Bioactive Compounds : This acid is also used in the synthesis and characterization of novel bioactive compounds. For instance, derivatives like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione have been synthesized using 4-(tert-Butylamino)-4-oxobutanoic acid as an intermediate, and these compounds have shown potential antitumor activity (Catalin V. Maftei et al., 2013).

Photocatalytic Applications

  • Photocatalytic Degradation : In the field of environmental chemistry, derivatives of 4-(tert-Butylamino)-4-oxobutanoic acid, like salbutamol, have been studied for their photocatalytic degradation using titanium dioxide as a photocatalyst. This research helps in understanding the degradation pathways of such compounds and their environmental impact (V. Sakkas et al., 2007).

Catalysis and Synthesis

  • Catalytic Synthesis : The compound has been used in catalytic synthesis processes. For example, di-tert-butyl 4-(4-methoxybenzyloxy)-2-oxobutanoate was synthesized using a catalytic process and further used for the total synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor (K. Morokuma et al., 2008).

Molecular Docking and Spectroscopy

  • Molecular Docking Studies : The derivatives of 4-(tert-Butylamino)-4-oxobutanoic acid are also subject to molecular docking and spectroscopy studies. These studies are crucial for understanding the interaction of these compounds with biological targets and their potential pharmacological importance (K. Vanasundari et al., 2018).

properties

IUPAC Name

4-(tert-butylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)9-6(10)4-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGXYMRZBNNOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216406
Record name 4-(tert-Butylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butylamino)-4-oxobutanoic acid

CAS RN

6622-06-6
Record name 4-(tert-Butylamino)-4-oxobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6622-06-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(tert-Butylamino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TERT-BUTYLAMINO)-4-OXOBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X292PQ9VJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3.07 g (30.6 mmol) of succinic anhydride was suspended in 30 ml of dichloromethane. 4.1 ml (34.5 mmol) of t-butylamine was dropped into the suspension, and the resultant mixture was stirred at room temperature for 1 hour. White crystals thus formed were washed with ethyl acetate and then dissolved in 40 ml of 1 N aqueous sodium hydroxide solution. The resultant solution was stirred at room temperature for 2 hours and then acidified with 1 N aqueous hydrochloric acid solution under cooling with ice. After extracting with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain the title compound.
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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